![molecular formula C23H29IN2 B14661963 2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide CAS No. 39770-79-1](/img/structure/B14661963.png)
2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core substituted with a diethylamino group and an isobutyl group, making it a quaternary ammonium salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide typically involves a multi-step process. One common method includes the alkylation of quinoline derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often require the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Quaternary ammonium salts with different anions.
Scientific Research Applications
2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer properties, with studies focusing on its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function. It also interacts with cellular membranes, altering their permeability and leading to cell death. The pathways involved include the induction of oxidative stress and the inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like 2-methylquinoline and 4-chloroquinoline share structural similarities.
Quaternary ammonium salts: Compounds such as benzalkonium chloride and cetyltrimethylammonium bromide have similar functional groups.
Uniqueness
2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide stands out due to its unique combination of a quinoline core with diethylamino and isobutyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
39770-79-1 |
|---|---|
Molecular Formula |
C23H29IN2 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
N,N-diethyl-4-[1-(2-methylpropyl)quinolin-1-ium-2-yl]aniline;iodide |
InChI |
InChI=1S/C23H29N2.HI/c1-5-24(6-2)21-14-11-20(12-15-21)23-16-13-19-9-7-8-10-22(19)25(23)17-18(3)4;/h7-16,18H,5-6,17H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
KTHYQTDVKCZGCH-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3C=C2)CC(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



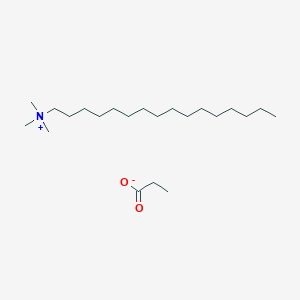

![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)
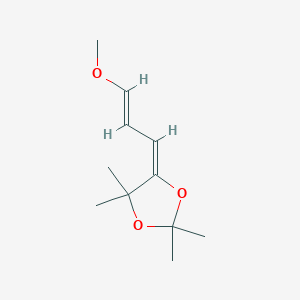
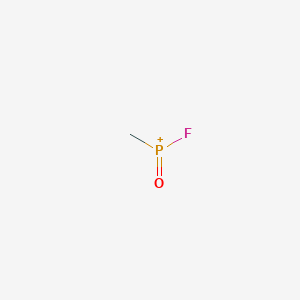
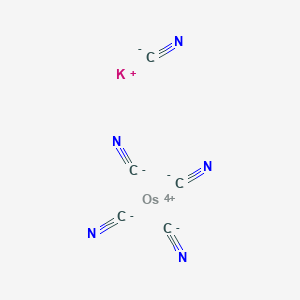
![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)

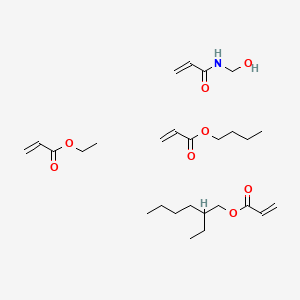

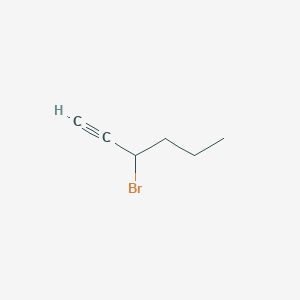
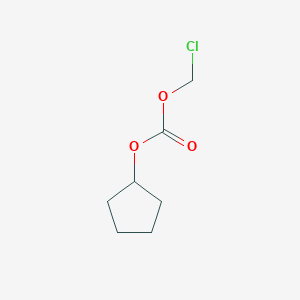
![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)
